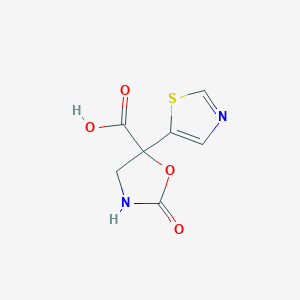
Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate, commonly known as Methyl HHT, is a chemical compound that belongs to the class of carbamate esters. It is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of the enzyme acetylcholinesterase. In
Applications De Recherche Scientifique
Crystal Engineering :
- Methyl 2-(carbazol-9-yl)benzoate demonstrates unique behavior in crystal engineering. It crystallizes with eight molecules in the crystallographic asymmetric unit and transforms to a Z′ = 2 structure under high pressure, highlighting its potential in high-pressure crystallography studies (Johnstone et al., 2010).
Aromatic Acid Degradation in Bacteria :
- Benzoate and its derivatives, including methylbenzoate, are significant in the study of aromatic acid degradation pathways in bacteria like Pseudomonas putida. This research has implications for understanding microbial metabolism and bioremediation processes (Cowles et al., 2000).
Synthesis of Cyclic Ethers :
- Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate is relevant in the context of synthesizing cyclic ethers, particularly in the platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins. This area is significant in organic synthesis and pharmaceuticals (Qian et al., 2004).
Photopolymerization :
- Research in photopolymerization technology, specifically using alkoxyamines that include benzoylphenyl groups, can be linked to the study of this compound. Such studies are crucial in the development of new materials and coatings (Guillaneuf et al., 2010).
Plant Metabolism :
- In plant biology, the study of glycosyltransferases' activity toward benzoates, including this compound, is important for understanding plant defense mechanisms and secondary metabolism (Lim et al., 2002).
Synthesis of Radiotracers for Alzheimer's Disease :
- The synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors, including derivatives of methyl carbamoyl benzoate, has been explored as potential PET radiotracers for imaging in Alzheimer's disease. This highlights its application in medical imaging and diagnostics (Gao et al., 2018).
Iron-Catalyzed Benzylation :
- The iron-catalyzed benzylation of compounds like methyl 3-acetamidobut-2-enoate has significant implications in organic synthesis, demonstrating the versatility of methyl benzoate derivatives in chemical reactions (Kischel et al., 2007).
Propriétés
IUPAC Name |
methyl 4-[(3-hydroxyoxolan-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-13(17)11-4-2-10(3-5-11)12(16)15-8-14(18)6-7-20-9-14/h2-5,18H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCBGIJTVIFQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)
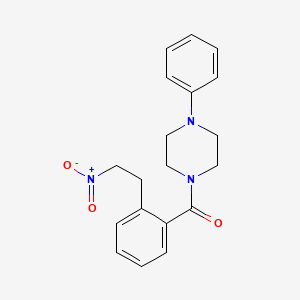
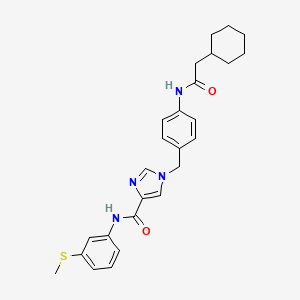
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)
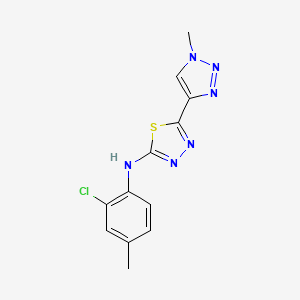
![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)
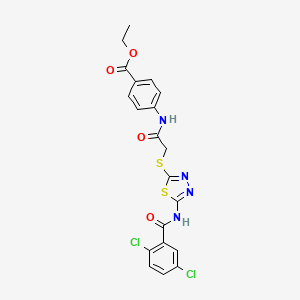
methanone](/img/structure/B3013112.png)
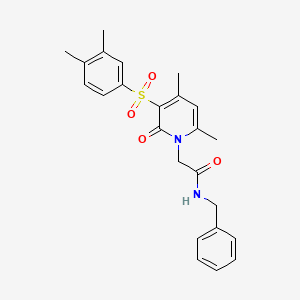
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)
![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

